4-((Difluoromethyl)sulfonyl)benzonitrile
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Overview
Description
4-((Difluoromethyl)sulfonyl)benzonitrile is an organic compound with the molecular formula C8H5F2NO2S It is a derivative of benzonitrile, where the benzene ring is substituted with a difluoromethylsulfonyl group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Difluoromethyl)sulfonyl)benzonitrile typically involves the introduction of a difluoromethylsulfonyl group to a benzonitrile derivative. One common method involves the reaction of 4-cyanobenzenesulfonyl chloride with difluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-((Difluoromethyl)sulfonyl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the difluoromethylsulfonyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The sulfonyl group can be oxidized or reduced under specific conditions, leading to different functional groups.
Coupling Reactions: It can undergo coupling reactions with various organometallic reagents to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) in solvents like methanol or tetrahydrofuran (THF).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while oxidation and reduction can lead to sulfoxides or sulfides .
Scientific Research Applications
4-((Difluoromethyl)sulfonyl)benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for active pharmaceutical ingredients (APIs).
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-((Difluoromethyl)sulfonyl)benzonitrile involves its interaction with specific molecular targets and pathways. The difluoromethylsulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities .
Comparison with Similar Compounds
Similar Compounds
4-(Difluoromethyl)benzonitrile: Similar structure but lacks the sulfonyl group.
4-(Trifluoromethyl)sulfonyl)benzonitrile: Contains a trifluoromethyl group instead of a difluoromethyl group.
4-(Methylsulfonyl)benzonitrile: Contains a methyl group instead of a difluoromethyl group.
Uniqueness
4-((Difluoromethyl)sulfonyl)benzonitrile is unique due to the presence of the difluoromethylsulfonyl group, which imparts distinct chemical properties such as increased electrophilicity and stability. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C8H5F2NO2S |
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Molecular Weight |
217.19 g/mol |
IUPAC Name |
4-(difluoromethylsulfonyl)benzonitrile |
InChI |
InChI=1S/C8H5F2NO2S/c9-8(10)14(12,13)7-3-1-6(5-11)2-4-7/h1-4,8H |
InChI Key |
MOBLNMQNSNBXBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)S(=O)(=O)C(F)F |
Origin of Product |
United States |
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